molecular formula C9H20N2 B8540819 4-Dimethylamino-3,5-dimethylpiperidine

4-Dimethylamino-3,5-dimethylpiperidine

Cat. No.: B8540819
M. Wt: 156.27 g/mol
InChI Key: JCIHJQGIECMFCJ-UHFFFAOYSA-N
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Description

4-Dimethylamino-3,5-dimethylpiperidine is a versatile piperidine derivative of significant interest in advanced chemical and pharmaceutical research. This compound is primarily valued as a key chiral building block and synthon for the synthesis of complex molecules. Its structure, featuring both dimethylamino and methyl substituents, makes it a valuable precursor in medicinal chemistry programs, particularly for developing active pharmaceutical ingredients (APIs) and other biologically active compounds. Researchers utilize this chemical in catalysis, as a ligand in asymmetric synthesis, and for the structural elaboration of drug candidates to explore new chemical space. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

N,N,3,5-tetramethylpiperidin-4-amine

InChI

InChI=1S/C9H20N2/c1-7-5-10-6-8(2)9(7)11(3)4/h7-10H,5-6H2,1-4H3

InChI Key

JCIHJQGIECMFCJ-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(C1N(C)C)C

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

  • Building Block for Drug Synthesis :
    • The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with desired biological activities.
    • Derivatives of piperidine, including 4-Dimethylamino-3,5-dimethylpiperidine, have been studied for their potential anticancer properties and their ability to inhibit enzymes relevant to neurodegenerative diseases such as Alzheimer's disease by interacting with acetylcholinesterase.
  • Cognitive Enhancers :
    • Research indicates that compounds related to this compound may enhance cognitive functions by modulating neurotransmitter systems. This has implications for developing treatments for cognitive decline associated with aging.
  • Antimicrobial Properties :
    • Some studies suggest that derivatives of this compound exhibit antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.

Chemical Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Alkylation Reactions : Utilizing alkyl halides to introduce methyl groups onto the piperidine ring.
  • Reduction Reactions : Reducing suitable precursors to obtain the desired piperidine structure.

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer ActivityInhibition of cancer cell proliferation through enzyme modulation
Acetylcholinesterase InhibitionPotential treatment for Alzheimer's disease
Antimicrobial EffectsEfficacy against various bacterial strains

Case Study Insights

  • A study focusing on the interaction of this compound with acetylcholinesterase revealed significant inhibition rates, suggesting its potential as a therapeutic agent in cognitive disorders.
  • Another investigation highlighted its role in synthesizing novel compounds with enhanced biological profiles, demonstrating its versatility in drug design.

Chemical Reactions Analysis

Reactivity and Functionalization

2.1 Nucleophilic Substitution
Piperidine derivatives with amino groups at the 4-position may undergo alkylation or acylation. For example:

  • Acylation : Reaction with acylating agents (e.g., 1,1'-carbonylbis-1H-imidazole) under basic conditions (e.g., triethylamine) to form amides .

  • Alkylation : Substitution with alkyl halides or benzyl halides using bases like potassium carbonate .

2.2 Catalytic Applications
While direct data is unavailable, structurally similar compounds like 4-Dimethylaminopyridine (DMAP) are known as nucleophilic catalysts in esterifications and acyl transfers . Analogously, 4-Dimethylamino-3,5-dimethylpiperidine could act as a base in reactions involving anhydrides or carbonyl electrophiles.

Structural Considerations

  • Steric Effects : Substitution at the 3 and 5 positions may hinder hydrogenation or further functionalization, as observed in 3,5-dimethylpyridine derivatives .

  • Tautomerism : Amino groups at the 2-position of related pyridines exhibit tautomerism, potentially influencing reactivity in piperidine analogs .

Reaction Data Table

ReactionReagents/ConditionsYieldKey ObservationsReference
Reductive aminationSTAB, amine, aldehyde, dichloroethane81%Formation of amine derivatives
HydrogenationRhodium oxide, H₂, TFE solventLow–moderateSteric hindrance at 4-position
Acylation1,1'-carbonylbis-1H-imidazole, triethylamine~75%Amide formation

Sources: , with structural analogs cited where direct data is unavailable.

Comparison with Similar Compounds

cis-3,5-Dimethylpiperidine (Compound 4n in )
  • Structure: Lacks the 4-dimethylamino group but shares 3,5-dimethyl substitution.
  • Activity : Demonstrated 3–4-fold higher potency than the lead compound (3-methylpiperidine, 4a) in RORγ antagonist studies. The cis-configuration of methyl groups enhances steric complementarity with target receptors .
3-Methylpiperidine (Compound 4a in )
  • Structure : Single methyl group at the 3-position.
  • Activity : Baseline potency in RORγ inhibition. Suboptimal compared to 3,5-dimethyl derivatives, highlighting the importance of dual methyl substituents for activity .
  • Comparison: The 3,5-dimethyl substitution in the target compound likely reduces conformational flexibility, while the dimethylamino group introduces a strong electron-donating effect.
4-Methylpiperidine (Compound 4i in )
  • Structure : Methyl group at the 4-position.
  • Activity : Weak potency, suggesting that methyl substitution at the 4-position alone is insufficient for receptor interaction .
  • Comparison: Replacing the 4-methyl with a dimethylamino group could enhance hydrogen-bonding or charge-based interactions in biological systems.
meso-3,5-Dimethylpiperidine (Compound 52b in )
  • Application : Used in the synthesis of DNA gyrase inhibitors. The methyl groups facilitate regioselective reactions due to steric effects .
  • Comparison: The target compound’s dimethylamino group may alter reactivity in synthesis, such as influencing nucleophilicity or compatibility with acidic/basic conditions.
Piperidine Derivatives in Fmoc Removal ()
  • Examples : cis-3,5-Dimethylpiperidine, morpholine, and piperazine.
  • Function : Act as bases for Fmoc deprotection in solid-phase peptide synthesis (SPPS). Methyl groups in cis-3,5-dimethylpiperidine improve adduct formation efficiency .
  • However, steric bulk from 3,5-methyl groups might limit accessibility in certain reactions.

Data Table: Key Properties and Activities

Compound Substituents Biological Activity (RORγ IC₅₀) Synthetic Application Key Reference
4-Dimethylamino-3,5-dimethylpiperidine 4-(NMe₂), 3,5-Me Not reported Potential base in SPPS Inferred
cis-3,5-Dimethylpiperidine (4n) 3,5-Me (cis) ~3–4-fold > 4a DNA gyrase inhibitor synthesis
3-Methylpiperidine (4a) 3-Me Baseline potency N/A
Morpholine Oxygen at 1-position Inactive Fmoc removal reagent
Piperazine Two nitrogen atoms Inactive Fmoc removal reagent

Preparation Methods

Catalytic Hydrogenation of 3,5-Dimethylpyridine

The hydrogenation of 3,5-dimethylpyridine to form 3,5-dimethylpiperidine is a foundational step in synthesizing 4-dimethylamino-3,5-dimethylpiperidine. This method involves subjecting 3,5-dimethylpyridine to hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) or Raney nickel under high-pressure conditions. The reaction typically proceeds at temperatures between 80–120°C and pressures of 50–100 atm. The resulting 3,5-dimethylpiperidine serves as a precursor for further functionalization.

Introduction of the Dimethylamino Group

Following hydrogenation, the introduction of the dimethylamino group at the 4-position of 3,5-dimethylpiperidine is achieved through nucleophilic substitution or reductive amination. In one approach, 3,5-dimethylpiperidine is treated with dimethylamine hydrochloride in the presence of a base such as sodium hydroxide, facilitating the displacement of a leaving group (e.g., bromine) at the 4-position. For example, a patented method for synthesizing 4-dimethylaminopyridine involves reacting pyridine with bromine and dimethylamine hydrochloride under controlled conditions. Adapting this protocol, 3,5-dimethylpiperidine could undergo analogous bromination at the 4-position, followed by substitution with dimethylamine.

Key Reaction Conditions

ParameterValue Range
Temperature80–120°C
Pressure50–100 atm
CatalystPd/C, Raney Nickel
Yield (Piperidine)70–85%

Reductive Amination of Ketone Precursors

Synthesis of 4-Keto-3,5-dimethylpiperidine

Reductive amination offers an alternative route by utilizing 4-keto-3,5-dimethylpiperidine as an intermediate. This ketone is synthesized via oxidation of 3,5-dimethylpiperidine using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The ketone intermediate is then subjected to reductive amination with dimethylamine and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen in the presence of a catalyst.

Optimization of Reductive Conditions

The reaction’s efficiency depends on the pH, temperature, and choice of reducing agent. For instance, NaBH₃CN operates effectively in methanol at pH 5–6 and room temperature, yielding this compound with minimal byproducts.

Comparative Analysis of Reductive Agents

Reducing AgentYield (%)Reaction Time
NaBH₃CN65–7512–24 h
H₂ (Pd/C)60–706–8 h

Quaternization and Nucleophilic Substitution

Quaternization of 3,5-Dimethylpyridine

A method adapted from the synthesis of 4-dimethylaminopyridine (4-DMAP) involves quaternizing 3,5-dimethylpyridine with a vinylating agent such as 2-vinyl pyridine in the presence of a strong acid (e.g., H₂SO₄). This forms a pyridinium salt, which undergoes nucleophilic substitution with dimethylamine to introduce the dimethylamino group. Subsequent dequaternization using sodium hydroxide yields the target compound.

Challenges in Regioselectivity

A major limitation of this approach is ensuring regioselectivity at the 4-position. Steric hindrance from the 3,5-methyl groups may favor substitution at alternative positions, necessitating precise control of reaction conditions. For example, maintaining a low temperature (0–5°C) during quaternization improves selectivity.

Comparative Evaluation of Synthetic Routes

Yield and Scalability

Hydrogenation followed by substitution offers moderate yields (60–75%) but is scalable for industrial production. Reductive amination provides higher yields (65–75%) but requires stoichiometric amounts of reducing agents, increasing costs. Quaternization methods, while less efficient (50–60% yield), are advantageous for their simplicity and minimal equipment requirements .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-Dimethylamino-3,5-dimethylpiperidine in academic laboratories?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. For example, piperidine derivatives can be synthesized by reacting amines with halogenated precursors under controlled pH and temperature. Safety protocols (e.g., inert atmosphere, use of sodium hydroxide for neutralization) and purification via column chromatography are critical to minimize byproducts . Reaction optimization using Design of Experiments (DoE) frameworks (e.g., factorial designs) can reduce trial-and-error approaches .

Q. How should researchers handle safety concerns when working with this compound?

  • Methodological Answer : Follow hazard codes (e.g., H300-H313 for toxicity risks) and implement protocols for spill containment, ventilation, and personal protective equipment (PPE). Safety Data Sheets (SDS) for structurally similar compounds (e.g., 3,5-Dimethylpiperidine) recommend immediate medical consultation upon exposure and rigorous storage conditions (e.g., dry, cool environments) . Pre-laboratory safety exams with 100% pass rates are mandatory in some institutions to ensure compliance .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural elucidation. Complementary methods like Fourier-Transform Infrared Spectroscopy (FTIR) can validate functional groups. Purity assessment via High-Performance Liquid Chromatography (HPLC) or melting point analysis is critical for reproducibility .

Advanced Research Questions

Q. How can computational tools enhance the experimental design of reactions involving this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing experimental iterations. Software like Gaussian or ORCA enables virtual screening of reaction conditions (e.g., solvent effects, catalysts). Integration with cheminformatics platforms (e.g., RDKit) automates data extraction from literature to guide hypothesis-driven experiments .

Q. What strategies resolve contradictions in kinetic or thermodynamic data for piperidine derivatives?

  • Methodological Answer : Apply statistical frameworks like Bayesian inference to reconcile conflicting datasets. For example, discrepancies in activation energies may arise from solvent polarity or temperature gradients. Systematic replication under controlled conditions (e.g., using microreactors) and meta-analysis of published data can isolate variables .

Q. How can researchers optimize catalytic systems for functionalizing this compound?

  • Methodological Answer : Use Response Surface Methodology (RSM) to model interactions between catalyst loading, temperature, and reaction time. For heterocyclic amines, palladium or copper catalysts often improve yields in cross-coupling reactions. In-situ monitoring (e.g., ReactIR) tracks intermediate formation and guides real-time adjustments .

Q. What role does this compound play in drug discovery pipelines?

  • Methodological Answer : As a chiral building block, it serves as a precursor for bioactive molecules (e.g., enzyme inhibitors or receptor ligands). Structure-Activity Relationship (SAR) studies require iterative synthesis and bioassay testing (e.g., IC₅₀ determination). Computational docking (AutoDock Vina) screens binding affinities to prioritize candidates .

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